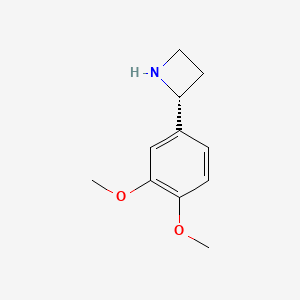

(R)-2-(3,4-Dimethoxyphenyl)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(2R)-2-(3,4-dimethoxyphenyl)azetidine |

InChI |

InChI=1S/C11H15NO2/c1-13-10-4-3-8(7-11(10)14-2)9-5-6-12-9/h3-4,7,9,12H,5-6H2,1-2H3/t9-/m1/s1 |

InChI Key |

ZUXWVJSNOFPURM-SECBINFHSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2CCN2)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCN2)OC |

Origin of Product |

United States |

Synthetic Methodologies for R 2 3,4 Dimethoxyphenyl Azetidine and Chiral Azetidine Analogues

General Strategies for Azetidine (B1206935) Ring Formation

The synthesis of azetidines, a class of four-membered nitrogen-containing heterocycles, has seen significant advancements. rsc.org These compounds are of increasing interest in medicinal chemistry due to their favorable properties, such as enhanced metabolic stability and reduced lipophilicity. acs.orgspringernature.com Key strategies for their synthesis include intramolecular cyclizations and cycloaddition reactions. rsc.orgrsc.org

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone for forming the azetidine ring. acs.org This approach typically involves the formation of a carbon-nitrogen bond within a single molecule containing both the nitrogen nucleophile and a suitable electrophilic carbon center.

A common and effective method for azetidine synthesis involves the intramolecular cyclization of γ-amino alcohols or γ-haloamines. frontiersin.org In this strategy, a base is employed to facilitate the nucleophilic attack of the amine onto a carbon bearing a leaving group, such as a halide or a sulfonate ester.

For instance, the synthesis of various 1,3-disubstituted azetidines can be achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Another approach involves a one-pot cyclocondensation of alkyl dihalides with primary amines or hydrazines under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org

A notable example is the synthesis of a bicyclic azetidine with antimalarial activity, where a key step involves a base-mediated intramolecular cyclization of an azetidine-2-carbonitrile (B3153824) precursor. acs.org Similarly, the synthesis of N-trityl-2-amino-4-bromobutanoate leads to azetidines through intramolecular cyclization. researchgate.net The displacement of a mesylate group is another established method, though it can sometimes lead to poor yields due to side product formation. google.com

Table 1: Examples of Base-Promoted Azetidine Synthesis

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-substituted-1,3-propanediols | Primary amines, Triflic anhydride | 1,3-disubstituted azetidines | - | organic-chemistry.org |

| Alkyl dihalides | Primary amines/hydrazines, Base, Microwave | Nitrogen-containing heterocycles | - | organic-chemistry.org |

| N-benzylazetidin-3-ol | Methanesulfonyl chloride, Triethylamine, 2-methoxyphenylpiperazine | 1-[4-(1-benzylazetidin-3-yl)piperazinyl]-2-methoxy-benzene | 38% | google.com |

| N-trityl-2-amino-4-bromobutanoate | - | Azetidine derivative | - | researchgate.net |

Reductive cyclization of imines offers another pathway to azetidines. This method typically involves the formation of an imine followed by a cyclization step that is induced by a reducing agent. While less common than other cyclization methods for simple azetidines, it can be a useful strategy in specific contexts. For example, the reaction of dilithio-derivatives of oximes with aldimines can produce 2-hydroxyaminoazetidines. pageplace.de Furthermore, 1-hydroxyazetidines have been synthesized through the reductive cyclization of protected oxime tosylates. pageplace.de

A distinct approach involves the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which leads to functionalized azetidines. rsc.org This process involves the reductive elimination at an alkyl–Pd(IV) intermediate. rsc.org

Cycloaddition Reactions

Cycloaddition reactions provide a powerful and atom-economical route to the azetidine core by forming two new bonds in a single step. rsc.orgmdpi.com These reactions are particularly valuable for constructing highly functionalized and stereochemically complex azetidines.

The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct methods for synthesizing azetidines. rsc.orgnih.govrsc.org However, this reaction has historically been challenging due to competing relaxation pathways of the photoexcited imine. springernature.comnih.gov

Recent advancements have overcome some of these limitations. Visible-light-mediated approaches have emerged, utilizing photocatalysts to enable the reaction under milder conditions. nih.govresearchgate.netspringernature.comchemrxiv.org For instance, the Schindler group has developed methods using visible light to promote the [2+2] cycloaddition of oximes and alkenes, providing access to functionalized azetidines. nih.govspringernature.comchemrxiv.org These reactions can be either intermolecular or intramolecular. acs.orgrsc.orgnih.gov

The choice of imine substrate is crucial for the success of the aza-Paterno-Büchi reaction. researchgate.net While cyclic imines have been commonly used to prevent E/Z isomerization, recent studies have shown that acyclic imine equivalents, such as specific oximes, can be effective when their frontier molecular orbital energies are matched with those of the alkene partner. nih.govnih.gov

Table 2: Examples of [2+2] Cycloadditions for Azetidine Synthesis

| Imine Component | Alkene Component | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-(arylsulfonyl)imines | Styrenyl alkenes | 365 nm UV light | Protected azetidines | 20-83% | nih.gov |

| 2-isoxazoline-3-carboxylates | Alkenes | Iridium photocatalyst, visible light | Functionalized azetidines | up to 99% | nih.govspringernature.com |

| Acyclic Oximes | Alkenes | Iridium photocatalyst, visible light | Monocyclic azetidines | - | nih.govthieme-connect.com |

| Enamides | Imines | Xanthone sensitizer | Chiral azetidines | - | nih.gov |

[3+1]-cycloaddition reactions represent a less common but valuable strategy for azetidine synthesis. This approach involves the reaction of a three-atom component with a one-atom component. A notable example is the enantioselective [3+1]-cycloaddition of donor-acceptor aziridines with isocyanides. acs.org This reaction, catalyzed by a chiral N,N'-dioxide/Mg(II) complex, provides a route to enantioenriched exo-imido azetidines in good to excellent yields and high enantioselectivity. acs.org

Cycloaddition of Ketenes with Imines

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, remains a cornerstone for the synthesis of 2-azetidinones (β-lactams), which are precursors to azetidines. mdpi.comresearchgate.net The stereochemical outcome of this reaction is of paramount importance, as the biological activity of the resulting compounds is often dependent on their stereochemistry. researchgate.net

The mechanism of the Staudinger reaction is complex, but it is generally accepted to proceed through a zwitterionic intermediate. researchgate.net The stereoselectivity of the cycloaddition is influenced by the substituents on both the ketene and the imine, as well as the reaction conditions. For instance, the use of chiral auxiliaries on either the ketene or the imine can induce high levels of diastereoselectivity. mdpi.com Microwave-promoted cycloaddition of a ketene derived from (+)-car-3-ene with N-(chrysen-6-yl)imines has been shown to produce trans-azetidinones with high stereoselectivity. mdpi.com

In some cases, the choice of protecting group on the ketene precursor can switch the diastereoselectivity from cis to trans. researchgate.net The reaction temperature can also play a crucial role, with low temperatures often favoring the formation of cis-β-lactams. mdpi.com

| Reactants | Catalyst/Conditions | Product | Stereoselectivity |

| Ketene (from acyl chloride) and Imine | Tertiary amine | 2-Azetidinone | Dependent on substrates and conditions mdpi.com |

| Ketene (from (+)-car-3-ene) and N-(chrysen-6-yl)imine | Microwave irradiation | trans-Azetidinone | High mdpi.com |

| Phenoxyacetyl chloride and imine | Triethylamine, -82 °C | cis-4-(oxiran-2-yl)-β-lactam | Complete cis-selectivity mdpi.com |

Ring Expansion and Rearrangement Reactions

Ring expansion and rearrangement reactions provide powerful alternative routes to azetidines, often starting from more readily available three-membered rings like aziridines. nih.govarkat-usa.org These methods leverage the release of ring strain to drive the formation of the four-membered azetidine ring. nih.gov

The conversion of aziridines to azetidines is a notable, though sometimes challenging, transformation. acs.orgresearchgate.net A key strategy involves the formation of a bicyclic aziridinium (B1262131) ion intermediate, which then undergoes nucleophilic ring opening to yield the azetidine. acs.orgresearchgate.net

For example, N-alkylidene-(2,3-dibromo-2-methylpropyl)amines can be converted to 3-methoxy-3-methylazetidines upon treatment with sodium borohydride (B1222165) in methanol (B129727). acs.orgacs.org This reaction proceeds through an intermediate 2-(bromomethyl)aziridine (B1258505), which undergoes intramolecular cyclization to a bicyclic aziridinium salt. Subsequent nucleophilic attack by methanol on this strained intermediate leads to the formation of the azetidine ring. acs.orgresearchgate.net The presence of a methyl group at the 2-position of the aziridine (B145994) appears to be crucial for this rearrangement to occur, as the unsubstituted analogue yields only the 2-(bromomethyl)aziridine under the same conditions. acs.orgresearchgate.net

A biocatalytic approach has also been developed for the one-carbon ring expansion of aziridines to azetidines. nih.govacs.org This method utilizes an engineered "carbene transferase" enzyme, a variant of cytochrome P450, to catalyze a highly enantioselective nih.govacs.org-Stevens rearrangement of an aziridinium ylide intermediate. nih.govacs.orgchemrxiv.org This enzymatic approach demonstrates exceptional stereocontrol, achieving a 99:1 enantiomeric ratio, and effectively suppresses the competing cheletropic extrusion of olefins. nih.govacs.org

N-Tosylaziridines are versatile substrates for ring expansion reactions to form N-tosylazetidines. rsc.orgacs.orgrsc.org One such method involves the reaction of N-tosylaziridines with nitrogen ylides generated in situ from phenacyl bromide derivatives in a silica (B1680970) gel-water system. rsc.orgrsc.org This one-pot process is catalyzed by a tertiary amine and affords functionalized azetidines in high yields and with high cis-diastereoselectivity. rsc.org The use of an aqueous medium and the in situ generation of the reactive ylide species make this a greener and more efficient protocol. rsc.orgrsc.org

More recently, a gold-catalyzed ring expansion of propargylic aziridines has been reported. acs.org This method involves a regioselective nucleophilic diborylalkylation to open the aziridine ring, followed by a stereoselective gold-catalyzed 4-exo-dig cyclization to form (Z)-alkylidene azetidines. acs.org This represents a novel strategy that relies on an intramolecular rearrangement rather than intermolecular reactions. acs.org

| Starting Material | Reagents/Catalyst | Product | Key Features |

| N-Tosylaziridines | Phenacyl bromide, tertiary amine, silica gel-water | 2-Aroyl-N-tosylazetidines | High yield and cis-diastereoselectivity, one-pot, aqueous medium rsc.orgrsc.org |

| Propargylic Aziridines | Diborylalkane, Gold catalyst | (Z)-Alkylidene Azetidines | Stereoselective, intramolecular rearrangement acs.org |

A modular approach for the synthesis of azetidines has been developed based on the strain-release-driven homologation of boronic esters. acs.orgacs.org This method utilizes the high ring strain of azabicyclo[1.1.0]butane. acs.orgacs.org Generation of azabicyclo[1.1.0]butyl lithium, followed by trapping with a boronic ester, forms a boronate complex. acs.org N-protonation of this complex with acetic acid triggers a 1,2-migration and cleavage of the central C–N bond, relieving the ring strain and forming the azetidine ring. acs.org

This methodology is applicable to a wide range of boronic esters, including primary, secondary, tertiary, aryl, and alkenyl boronic esters, and proceeds with complete stereospecificity. acs.org The resulting azetidinyl boronic esters can be further functionalized at both the N-H position of the azetidine and the boronic ester moiety. acs.org This approach has been successfully applied to the stereoselective synthesis of the pharmaceutical compound cobimetinib. acs.orgacs.org More complex, functionalized azetidines can also be accessed through a four-component strain-release-driven synthesis. nih.gov

Metal-Catalyzed Azetidine Construction

Metal-catalyzed reactions, particularly those involving palladium, have emerged as powerful tools for the construction of azetidine rings. rsc.orgnih.gov These methods often rely on the activation of otherwise unreactive C-H bonds.

Efficient methods for the synthesis of azetidines have been developed via palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. acs.orgorganic-chemistry.orgnih.gov This strategy typically employs a directing group, such as picolinamide (B142947) (PA), attached to the amine substrate. acs.orgorganic-chemistry.orgnih.gov The palladium catalyst, in a Pd(II)/Pd(IV) catalytic cycle, activates a γ-C(sp³)–H bond, leading to the formation of a C–N bond and construction of the azetidine ring with high diastereoselectivity. organic-chemistry.org

This method is notable for its use of relatively low catalyst loading, inexpensive reagents, and convenient operating conditions. acs.orgnih.gov It demonstrates predictable selectivity and highlights the utility of activating unactivated C-H bonds as a functional group in organic synthesis. acs.orgnih.gov The reaction has been successfully applied to the synthesis of various polycyclic azetidines and other nitrogen-containing heterocycles. acs.orgresearchgate.net Mechanistic studies have provided insights into the regioselectivity of the cyclopalladation step and the subsequent reductive elimination that forms the azetidine product. acs.org

| Substrate | Catalyst/Reagents | Product | Key Features |

| Picolinamide-protected amine | Pd(OAc)₂, oxidant | Azetidine | High diastereoselectivity, activation of unactivated C(sp³)–H bonds acs.orgorganic-chemistry.org |

| Aliphatic amines | Picolinamide, Pd catalyst | Polycyclic azetidines | Construction of complex azabicyclic scaffolds acs.org |

Gold-Catalyzed Intermolecular Oxidation for Azetidin-3-ones

A flexible and practical approach for synthesizing chiral azetidin-3-ones involves a gold-catalyzed oxidative cyclization. nih.govscilit.com This method utilizes readily accessible chiral N-propargylsulfonamides as starting materials. nih.govnih.gov The core of this transformation is the generation of reactive α-oxogold carbene intermediates through the intermolecular oxidation of the alkyne moiety, which then undergo an intramolecular N-H insertion to form the azetidine ring. nih.gov

This strategy has proven effective for a range of substrates, tolerating various protecting groups that might be sensitive to acid, such as Boc and MOM, due to the absence of acid additives. nih.gov The use of a t-butanesulfonyl (Bus) protecting group is particularly advantageous as it leverages established chiral t-butanesulfinimide chemistry and can be easily removed from the final azetidine product under acidic conditions. nih.govnih.gov The resulting azetidin-3-ones are typically isolated with excellent enantiomeric excess (e.e.), indicating no significant epimerization occurs during the reaction. nih.gov

Table 1: Gold-Catalyzed Synthesis of Chiral Azetidin-3-ones

| Substrate (N-propargylsulfonamide) | Protecting Group | Yield (%) | e.e. (%) |

|---|---|---|---|

| N-(1-phenylprop-2-yn-1-yl)sulfonamide | t-Butanesulfonyl | 72 | >99 |

| N-(1-(4-methoxyphenyl)prop-2-yn-1-yl)sulfonamide | t-Butanesulfonyl | 75 | >99 |

| N-(1-(naphthalen-2-yl)prop-2-yn-1-yl)sulfonamide | t-Butanesulfonyl | 70 | >99 |

| N-(1-(thiophen-2-yl)prop-2-yn-1-yl)sulfonamide | t-Butanesulfonyl | 68 | >99 |

Data sourced from a study on gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov

This methodology provides a three-step pathway from propargylic alcohols to azetidin-3-ones with high efficiency, highlighting its utility in synthetic chemistry. scientific.net

Lanthanoid(III) Trifluoromethanesulfonate-Catalyzed Regioselective Aminolysis of Epoxides

Lanthanoid(III) trifluoromethanesulfonates (Ln(OTf)₃) have emerged as highly effective catalysts for the regioselective ring-opening of epoxides, a key strategy for constructing chiral molecules. nih.govfrontiersin.orgbohrium.com Specifically, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been successfully used to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.orgelsevierpure.com

This reaction is significant because the aminolysis of epoxides can be challenging, as the basicity of the amine nucleophile often quenches the acid catalysts needed to activate the epoxide. nih.govfrontiersin.org The La(OTf)₃ catalyst overcomes this issue, promoting a C3-selective intramolecular aminolysis to furnish the desired azetidine ring. nih.govfrontiersin.org The process tolerates a wide array of functional groups, including those that are acid-sensitive or coordinative. nih.govbohrium.com Even for challenging substrates like styrene (B11656) oxide-type 3,4-epoxy amines, where the C4 position is benzylic, the C3-selective aminolysis proceeds efficiently. nih.govfrontiersin.org

Computational studies suggest that the coordination of the lanthanum(III) ion to the substrate and/or product is responsible for the observed regioselectivity, particularly the difference in cyclization pathways between cis- and trans-epoxy amines. nih.govfrontiersin.org

Table 2: La(OTf)₃-Catalyzed Synthesis of Azetidines from cis-3,4-Epoxy Amines

| Substrate (cis-3,4-epoxy amine) | R Group on Amine | Yield (%) |

|---|---|---|

| cis-1-(benzylamino)hexan-3,4-epoxide | Benzyl | 95 |

| cis-1-(allylamino)hexan-3,4-epoxide | Allyl | 95 |

| cis-1-(p-methoxybenzylamino)hexan-3,4-epoxide | p-Methoxybenzyl | 91 |

| cis-1-((2,4-dimethoxybenzyl)amino)hexan-3,4-epoxide | 2,4-Dimethoxybenzyl | 84 |

Data represents yields obtained under optimized conditions with 5 mol% La(OTf)₃ in refluxing DCE. bohrium.com

Titanium(IV)-Mediated Kulinkovich-Type Coupling

A mechanistically distinct approach to azetidine synthesis involves a Titanium(IV)-mediated Kulinkovich-type coupling. nih.gov This reaction allows for the preparation of cyclopropanol (B106826) derivatives from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. organic-chemistry.orgorganic-chemistry.org In a novel adaptation, this mechanism has been proposed for the synthesis of spirocyclic NH-azetidines from oxime ethers. nih.gov

The proposed mechanism involves the formation of a titanacyclopropane intermediate, which acts as a 1,2-aliphatic dianion equivalent. nih.gov This intermediate then inserts into the 1,2-dielectrophilic oxime ether, ultimately leading to the formation of the four-membered N-heterocyclic ring in a single step. nih.gov This method produces structurally diverse and previously unreported NH-azetidines in moderate yields. nih.gov The Kulinkovich reaction itself proceeds by the reaction of two equivalents of a Grignard reagent with a titanium(IV) alkoxide, like titanium(IV) isopropoxide, to form a thermally unstable dialkyltitanium compound. organic-chemistry.org This compound undergoes β-hydride elimination to generate the key titanacyclopropane intermediate. organic-chemistry.org

Stereoselective Synthesis of Chiral Azetidine Scaffolds Relevant to (R)-2-(3,4-Dimethoxyphenyl)azetidine

The creation of enantiopure chiral molecules is a central goal of modern chemistry, and asymmetric catalysis is a cornerstone of this endeavor. frontiersin.org For the synthesis of chiral azetidines, such as the (R)-enantiomer of 2-(3,4-Dimethoxyphenyl)azetidine, stereoselective methods are essential.

Asymmetric Catalysis in Azetidine Synthesis

Asymmetric catalysis provides a powerful means to access enantiomerically enriched azetidines. frontiersin.orgthieme-connect.com These methods often employ a chiral catalyst to control the stereochemical outcome of the ring-forming reaction. Various catalytic systems have been developed, including those based on transition metals like copper and organocatalysts derived from cinchona alkaloids. thieme-connect.comnih.gov These approaches can facilitate cycloadditions, annulations, and other transformations to build the chiral azetidine core with high levels of stereocontrol. thieme-connect.comrsc.org For instance, a catalytic asymmetric formal [2+2] cycloaddition between N-sulfonylimines and allenoates, catalyzed by a cinchona alkaloid derivative, yields azetidines with excellent enantioselectivity. thieme-connect.com

Asymmetric Copper(I)-Catalyzed Cycloaddition

Copper(I) catalysts, in conjunction with chiral ligands, are particularly effective in asymmetric synthesis. nih.govnih.govscispace.com One notable application is the asymmetric [3+1]-cycloaddition of silyl-protected enoldiazoacetates with N-arylimido sulfur ylides to produce donor-acceptor azetines. nih.gov These azetines are valuable intermediates that can be subsequently reduced to the corresponding chiral tetrasubstituted azetidines. nih.gov

In this transformation, only copper(I) catalysis was found to be effective, with Cu(MeCN)₄PF₆ providing the highest yields. nih.gov The choice of solvent (dichloromethane) and the specific silyl (B83357) protecting group (TIPS over TBS) were also critical for the success of the reaction. nih.gov The use of a chiral (S,R)-L1 or (R,S)-L1 ligand allowed for the synthesis of azetines with high enantiomeric excess. nih.gov

Table 3: Asymmetric Copper(I)-Catalyzed Synthesis of Chiral Azetines

| Enoldiazoacetate Substituent (R¹) | N-Arylimido Sulfur Ylide Substituent (Ar) | Yield (%) | e.e. (%) |

|---|---|---|---|

| H | 4-MeO-Ph | 71 | 95 |

| H | 4-F-Ph | 70 | 95 |

| Me | Ph | 73 | 92 |

| Et | Ph | 75 | 92 |

Reactions were performed with 5 mol% of Cu(MeCN)₄PF₆ and 6 mol% of a chiral ligand in DCM. nih.gov

Enantioselective Reduction Approaches

Enantioselective reduction is another powerful strategy for synthesizing chiral molecules. In the context of azetidine synthesis, this can involve the reduction of a prochiral precursor, such as an azetidin-3-one (B1332698) or a related imine, to establish the desired stereocenter. The reduction of β-lactams (azetidin-2-ones) is a well-known method for producing azetidines, although it can be challenging due to potential ring-opening. rsc.org

A more recent approach involves an organocatalytic enantioselective α-chlorination of aldehydes to create a chiral α-chloro aldehyde intermediate. nih.gov This intermediate undergoes reductive amination and subsequent intramolecular Sₙ2 cyclization. nih.gov This multi-step, one-pot protocol provides access to C2-functionalized azetidines with high enantiomeric excess (84–92% e.e.). nih.gov A key advantage of this method is that it yields azetidines without N-functionalization, which allows for straightforward derivatization. nih.gov

Stereoselective Imino-Aldol Reactions

A notable strategy for the synthesis of substituted N-sulfonyl and N-sulfinyl azetidines involves a stereoselective imino-aldol reaction. This method utilizes ester enolates and aldimines to produce β-amino esters as key intermediates. Subsequent reduction of these esters followed by cyclization mediated by reagents such as tosyl chloride (TsCl) and potassium hydroxide (B78521) (KOH) affords the desired azetidines with high yields and stereoselectivity. rsc.org This approach provides a pathway to both racemic and non-racemic azetidines, depending on the nature of the starting aldimine. rsc.org

The imino-aldol reaction itself is a powerful tool for the formation of carbon-carbon bonds and the simultaneous introduction of a stereocenter. The stereochemical outcome of the reaction can often be controlled by the choice of reactants, catalysts, and reaction conditions. For instance, the use of chiral auxiliaries on the imine or enolate can direct the stereoselective formation of one diastereomer of the β-amino ester over the other. This diastereoselectivity is then carried through the subsequent reduction and cyclization steps to furnish the enantiomerically enriched or pure azetidine.

Highly Stereoselective One-Pot Methods (e.g., Iodine-Mediated Cycloaddition)

The versatility of this method is further demonstrated by its ability to produce different heterocyclic scaffolds by simply changing the starting materials. For example, when α-ureidomalonates are used instead of α-amidomalonates, 2,4-dioxo-1,3-diazabicyclo[3.2.0]heptanes and their corresponding heptenes can be selectively prepared by controlling the solvent and temperature. capes.gov.brnih.gov These bicyclic compounds can then undergo ring-opening reactions with various nucleophiles to yield polyfunctionalized azetidine derivatives with high stereoselectivity. capes.gov.brnih.gov

Table 1: Iodine-Mediated One-Pot Synthesis of Azetidines

| Reactant 1 | Reactant 2 | Mediator | Product | Yield | Diastereoselectivity |

|---|---|---|---|---|---|

| α-Amidomalonate | Enone | TMG/I₂ | Functionalized Azetidine | Moderate to Good | High |

| α-Ureidomalonate | Enone | TMG/I₂ | 2,4-Dioxo-1,3-diazabicyclo[3.2.0]heptane/heptene | - | High |

Utilization of Chiral Precursors and Auxiliaries

The use of chiral precursors and auxiliaries is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically pure compounds. tcichemicals.com In the context of azetidine synthesis, chiral auxiliaries can be temporarily incorporated into the reacting molecules to direct the stereochemical course of a reaction, after which they can be removed. acs.orgrsc.org

A prominent example is the use of chiral tert-butanesulfinamides. acs.org This methodology allows for a general and scalable approach to enantioenriched C2-substituted azetidines. The synthesis begins with the condensation of 3-chloropropanal (B96773) with a chiral tert-butanesulfinamide to form a sulfinimine. Subsequent organometallic addition to this imine, followed by intramolecular chloride substitution, yields the azetidine ring with high diastereoselectivity. acs.org The choice of the (R)- or (S)-sulfinamide determines the stereochemistry of the final product. acs.org This method is versatile, accommodating the synthesis of azetidines with aryl, vinyl, allyl, and alkyl substituents at the C2-position. acs.org

Another approach involves the use of chiral amines, such as (S)-1-phenylethylamine, which can act as both a nitrogen source and a chiral auxiliary in the synthesis of enantiomerically pure azetidine-2,4-dicarboxylic acids. rsc.org The inherent chirality of the starting material guides the stereoselective formation of the azetidine ring.

Diastereoselective Control in Azetidine Ring Formation

Achieving diastereoselective control is crucial when multiple stereocenters are formed during the synthesis of an azetidine ring. This control is often dictated by the reaction mechanism and the steric and electronic properties of the substrates and reagents. acs.orgresearchgate.net

A general and scalable two-step method for the regio- and diastereoselective synthesis of trans-3-(hydroxymethyl)-2-arylazetidines has been reported. acs.orgresearchgate.net This kinetically controlled reaction involves the cyclization of oxiranylmethyl-substituted benzylamines. The formation of the thermodynamically less favorable four-membered azetidine ring is preferred over the five-membered pyrrolidine (B122466) ring under specific reaction conditions. acs.orgresearchgate.net Spectroscopic analysis has confirmed the trans geometry of the substituents at positions 2 and 3 of the azetidine ring. acs.org

Furthermore, the synthesis of diversely substituted N-aryl-2-cyanoazetidines from β-amino alcohols demonstrates predictable diastereoselectivity. organic-chemistry.org This three-step sequence involves N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure. The substitution pattern of the final azetidine can be adjusted based on the choice of starting materials. organic-chemistry.org

Synthetic Routes Incorporating Dimethoxyphenyl Moieties in Azetidine Structures

The incorporation of specific aryl groups, such as the 3,4-dimethoxyphenyl moiety, into the azetidine scaffold is of interest for creating analogues of biologically active compounds.

Strategies for Coupling or Incorporating 3,4-Dimethoxyphenyl Groups

Several synthetic strategies can be employed to introduce a 3,4-dimethoxyphenyl group at the C2-position of the azetidine ring. One of the most direct methods involves the use of a Grignard reagent derived from 3,4-dimethoxybromobenzene in the chiral auxiliary-mediated synthesis described earlier (see Section 2.2.2). The addition of the 3,4-dimethoxyphenylmagnesium bromide to the chiral sulfinimine would lead to the desired this compound precursor. acs.org

Another approach is the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates. nih.gov While this method primarily functionalizes the C3-position, modifications or alternative starting materials could potentially be used to introduce substituents at other positions. The Suzuki-Miyaura cross-coupling reaction also presents a powerful tool for the introduction of aryl groups. nih.gov An appropriately functionalized azetidine, for example, a 2-haloazetidine, could be coupled with a 3,4-dimethoxyphenylboronic acid to yield the target compound.

An electrocyclization route to azetidine nitrones from N-alkenylnitrones provides a fundamentally different approach to azetidine synthesis. nih.gov These azetidine nitrones can then undergo various reactions, including cycloadditions and nucleophilic additions, to form highly substituted azetidines with excellent diastereoselectivity. nih.gov The starting N-alkenylnitrone could be designed to already contain the 3,4-dimethoxyphenyl group, which would then be incorporated into the final azetidine structure.

Diastereoselectivity and Regioselectivity in the Context of Aryl Substitution

When synthesizing aryl-substituted azetidines, controlling both diastereoselectivity and regioselectivity is paramount. The regioselectivity of a reaction determines at which position of the azetidine ring the aryl group is attached, while diastereoselectivity governs the relative stereochemistry of the substituents.

In the context of intramolecular aminolysis of epoxy amines catalyzed by Lewis acids like La(OTf)₃, the regioselectivity of the ring-opening is a critical factor. frontiersin.orgnih.gov While this method has been shown to be effective for the synthesis of various substituted azetidines, the presence of an aryl substituent on the epoxide can influence the site of nucleophilic attack. For instance, a phenyl-substituted epoxide has been shown to undergo aminolysis at the homobenzylic position to afford the corresponding azetidine in high yield. frontiersin.org This indicates that the electronic and steric effects of the aryl group play a significant role in directing the outcome of the cyclization.

The Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is another method for synthesizing azetidines. The regioselectivity and diastereoselectivity of this reaction can be influenced by the nature of the substituents on both the imine and the alkene. rsc.org For the synthesis of this compound, one could envision a reaction between an appropriate alkene and an imine bearing the 3,4-dimethoxyphenyl group. The stereochemical outcome would likely be controlled by the facial selectivity of the approach of the two reactants.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-1-Phenylethylamine |

| 2,4-Dioxo-1,3-diazabicyclo[3.2.0]heptane |

| 2,4-Dioxo-1,3-diazabicyclo[3.2.0]heptene |

| 3,4-Dimethoxybromobenzene |

| 3,4-Dimethoxyphenylboronic acid |

| 3-Chloropropanal |

| Azetidine-2,4-dicarboxylic acid |

| Methyl 2-(Azetidin-3-ylidene)acetate |

| N-Aryl-2-cyanoazetidine |

| tert-Butanesulfinamide |

| Tosyl chloride |

Advanced Reactivity and Functionalization of Azetidines

Ring Strain-Driven Reactivity of Azetidines

The reactivity of the azetidine (B1206935) ring is fundamentally governed by its considerable ring strain. rsc.org This strain energy facilitates reactions that lead to the opening of the four-membered ring, a process that relieves the steric and angular strain. beilstein-journals.orgnih.gov The formation of the azetidine ring itself can be a kinetically controlled process, often favored over the formation of more thermodynamically stable five-membered rings under specific reaction conditions. researchgate.netacs.org

Modern synthetic methods leverage this inherent strain. For instance, strain-release-driven anion relay sequences using highly strained precursors like azabicyclo[1.1.0]butane have been developed for the modular synthesis of substituted azetidines. nih.gov In these reactions, the rapid, strain-releasing ring-opening of the bicyclic system drives the reaction forward, enabling the construction of complex azetidine frameworks. nih.gov This "build and release" strategy, where a strained ring is first constructed and then strategically opened or functionalized, is a powerful approach in modern organic chemistry. beilstein-journals.orgnih.gov The reactivity of azetidines is thus a direct consequence of the potential energy stored within their strained four-membered structure. rsc.orgrsc.org

Functionalization Strategies and Transformation of Azetidine Rings

The functionalization of pre-existing azetidine rings like (R)-2-(3,4-Dimethoxyphenyl)azetidine is a versatile strategy for creating diverse molecular architectures. researchgate.net Methodologies can be broadly categorized into peripheral modifications, which maintain the core ring structure, and skeletal remodeling, which involves ring-opening or rearrangement. researchgate.net Strategies include direct C-H functionalization, cycloaddition reactions, and various transformations driven by the ring's inherent strain. nih.govrsc.org These methods provide access to a wide array of functionalized azetidines that are often challenging to synthesize by other means. rsc.orgresearchgate.net

A key strategy for transforming the azetidine scaffold involves the selective cleavage of the carbon-nitrogen sigma (σ) bond. mdpi.comnih.gov In N-acylazetidines, this C-N bond cleavage can be achieved using transition-metal-free, single-electron transfer conditions, for example, with an electride derived from sodium and 15-crown-5. mdpi.comnih.gov This method is chemoselective for the strained azetidine ring, leaving less strained amides like those in pyrrolidine (B122466) or acyclic systems intact. mdpi.com

For unsymmetrical azetidines such as this compound, the site of C-N bond cleavage is influenced by the substituents. The presence of the 3,4-dimethoxyphenyl group at the C2 position makes the adjacent C2-N bond susceptible to cleavage. This is because the aryl group can stabilize intermediates or transition states formed during the reaction through conjugative effects. magtech.com.cn Reductive cleavage of the C-N bond can also lead to the formation of radical intermediates, providing access to unique radical-mediated transformations. researchgate.net

Table 1: Methods for C-N σ Bond Cleavage in Azetidines

| Method | Reagents | Substrate Type | Key Feature | Reference |

| Reductive Cleavage | Sodium / 15-crown-5 | N-Acylazetidines | Transition-metal-free; chemoselective for strained rings. | mdpi.comnih.gov |

| Nucleophilic Ring Opening | Nucleophiles / Lewis Acids | 2-Arylazetidines | Cleavage at the C2-N bond, facilitated by aryl group stabilization. | magtech.com.cn |

| Reductive Ring Opening | Sodium naphthalenide | N-Sulfonylazetidines | Generates ring-opened amino alcohol derivatives. | nih.gov |

The azetidine ring exhibits dual reactivity. The nitrogen atom, possessing a lone pair of electrons, acts as a nucleophile. youtube.com This allows for straightforward N-alkylation and N-acylation reactions. youtube.com For instance, the nitrogen can react with electrophilic reagents like alkyl halides or acetyl chloride. youtube.com It can also react with nitrous acid to form N-nitrosoazetidine. youtube.com

Conversely, the carbon atoms of the ring can act as electrophilic sites, particularly when the nitrogen atom is activated. magtech.com.cn Protonation or quaternization of the nitrogen with an acid or alkyl halide, respectively, forms an azetidinium salt. magtech.com.cnyoutube.com This enhances the ring strain and makes the adjacent carbons highly susceptible to attack by nucleophiles, often leading to ring-opening. magtech.com.cnyoutube.comambeed.com In the case of this compound, nucleophilic attack is electronically favored at the C2 benzylic position due to the stabilizing effect of the aromatic ring. magtech.com.cn

Ring-opening reactions are a primary pathway for the derivatization of azetidines, transforming the cyclic scaffold into functionalized acyclic amines. magtech.com.cn These reactions are typically facilitated by the inherent ring strain and often require activation by a Lewis acid or conversion of the nitrogen to a quaternary ammonium (B1175870) salt. magtech.com.cn

The regioselectivity of the ring-opening is highly dependent on the substituents on the azetidine ring. magtech.com.cn For 2-substituted azetidines bearing an unsaturated group like an aryl ring, as in this compound, nucleophiles preferentially attack the carbon atom adjacent to that group (the C2 or benzylic carbon). magtech.com.cn This is governed by electronic effects, where the unsaturated substituent stabilizes the developing negative charge in the transition state, making the C2-N bond easier to break. magtech.com.cn For example, heating an azetidinium salt can lead to ring-opening via nucleophilic attack from the counter-ion at a ring carbon. youtube.comambeed.com Photochemically generated azetidinols can also undergo ring-opening upon addition of electron-deficient ketones or boronic acids. beilstein-journals.orgnih.gov

Azetidines can serve as precursors for generating reactive intermediates that can be trapped by various electrophiles for further derivatization. One powerful strategy involves the deprotonation of N-Boc-azetidine to form a lithiated intermediate. This azetidinyl anion can then react with a range of electrophiles.

A more advanced approach utilizes highly strained azabicyclo[1.1.0]butane (ABB). nih.govorganic-chemistry.org Lithiation of ABB followed by reaction with an electrophile generates a reactive azetidinyl anion intermediate via strain-release ring-opening. This anion can be sequentially trapped by additional, different electrophiles, enabling a multicomponent, diversity-oriented synthesis of highly substituted azetidines. nih.gov This method leverages the high reactivity of the strained bicyclic precursor to generate a versatile azetidine-based intermediate for subsequent functionalization. nih.govnsf.gov

Synthesis of Complex and Densely Functionalized Azetidine Derivatives

The development of sophisticated synthetic methodologies has enabled the creation of complex and densely functionalized azetidine derivatives that would be difficult to access through traditional means. rsc.orgresearchgate.net These advanced strategies often build the azetidine ring with the desired complexity already installed or allow for the intricate modification of a simpler azetidine core.

Palladium-catalyzed intramolecular C(sp³)–H amination reactions, for example, can form functionalized azetidines from acyclic amine precursors. rsc.org Another powerful technique is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, which directly constructs the functionalized azetidine ring. researchgate.netresearchgate.netnih.govchemrxiv.org Furthermore, multicomponent reactions, such as the strain-release-driven anion relay sequence starting from azabicyclo[1.1.0]butane, allow for the modular and rapid assembly of diverse and complex azetidine structures from simple starting materials in a single pot. nih.gov These methods highlight the progress in synthetic chemistry towards accessing novel chemical space centered on the valuable azetidine scaffold. researchgate.netchemrxiv.org

Table 2: Advanced Synthetic Routes to Functionalized Azetidines

| Synthetic Method | Reaction Type | Key Feature | Reference |

| C-H Amination | Intramolecular Pd-catalyzed | Forms azetidine ring from an acyclic precursor. | rsc.org |

| Aza Paternò-Büchi | [2+2] Photocycloaddition | Directly constructs the azetidine ring from an imine and alkene. | nih.govchemrxiv.org |

| Anion Relay Sequence | Multicomponent Strain-Release | Modular synthesis of complex azetidines from azabicyclo[1.1.0]butane. | nih.gov |

| Electrophilic Azetidinylation | Nucleophilic Substitution | Direct attachment of the azetidine ring to various nucleophiles. | chemrxiv.org |

Medicinal Chemistry and Biological Activity Investigations of Azetidine Derivatives

Azetidine (B1206935) Scaffolds in Drug Discovery and Development

The azetidine moiety is recognized as a privileged scaffold in drug discovery, imparting favorable properties such as metabolic stability and molecular rigidity to compounds. organic-chemistry.org Although historically less explored than other nitrogen-containing heterocycles due to synthetic challenges, recent advancements have made azetidine derivatives more accessible for medicinal chemistry research. organic-chemistry.orgdoi.org The inherent ring strain of the azetidine ring, approximately 25.4 kcal/mol, contributes to its unique reactivity profile, distinguishing it from its three-membered (aziridine) and five-membered (pyrrolidine) counterparts. umich.edu

The incorporation of the azetidine scaffold can significantly influence the pharmacological profile of a molecule. For instance, the substitution pattern on the azetidine ring is crucial for biological activity. Research has demonstrated that the introduction of various functional groups onto the azetidine core can lead to compounds with a wide range of therapeutic applications. organic-chemistry.org

Research on Dimethoxyphenyl-Substituted Azetidine Derivatives in Biological Contexts

There is a lack of specific research focusing on the biological activities of 2-(3,4-Dimethoxyphenyl)azetidine derivatives. While the synthesis of various substituted azetidines is an active area of chemical research, the biological evaluation of this specific substitution pattern appears to be limited or unpublished. mdpi.comfrontiersin.org

Structure Activity Relationship Sar Studies of R 2 3,4 Dimethoxyphenyl Azetidine Derivatives

Methodologies for SAR Elucidation in Azetidine (B1206935) Research

The elucidation of structure-activity relationships (SAR) for azetidine derivatives involves a multifaceted approach, combining synthetic chemistry, biological evaluation, and computational modeling. A primary methodology involves the systematic structural modification of a lead compound and the subsequent assessment of these changes on its biological activity. nih.gov

Key methodologies employed in azetidine SAR studies include:

Combinatorial Chemistry and Parallel Synthesis: These techniques enable the rapid generation of a large library of analogs with diverse substituents on the azetidine ring. This allows for a broad exploration of the chemical space around the core scaffold.

Bioisosteric Replacement: This strategy involves substituting functional groups with other groups that have similar physical or chemical properties to investigate their role in biological activity. For instance, a carboxylic acid group might be replaced with a tetrazole ring. nih.gov

Conformational Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are utilized to determine the three-dimensional structure of azetidine derivatives. nih.gov This information is crucial for understanding how the molecule's shape influences its interaction with a biological target.

In vitro Biological Assays: A range of in vitro assays are fundamental to SAR studies. These can include enzyme inhibition assays, receptor binding assays, and cell-based assays to determine the potency and efficacy of the synthesized compounds. nih.govnih.gov For example, the inhibitory activities of novel 4-thiazolidinone (B1220212) derivatives against human dihydroorotate (B8406146) dehydrogenase (hDHODH) were determined using IC50 values. nih.gov

Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies are increasingly used to predict the biological activity of novel compounds and to understand the molecular basis of their interactions with target proteins. researchgate.netmdpi.com

Impact of Aromatic Substituents on Biological Activity

The nature and position of substituents on the aromatic ring of 2-arylazetidine derivatives play a critical role in modulating their biological activity.

Comparison with Other Substituted Phenyl Groups

The biological activity of 2-arylazetidine derivatives can be significantly altered by replacing the 3,4-dimethoxyphenyl group with other substituted phenyl rings. The electronic nature (electron-donating or electron-withdrawing) and the steric bulk of the substituents can have a profound impact.

For example, in a study of substituted phenyl azetidin-2-one (B1220530) sulfonyl derivatives, compounds with electron-withdrawing groups on the phenyl ring, such as chloro and nitro groups, generally exhibited higher antimicrobial activity. nih.gov Conversely, in other series of compounds, electron-donating groups might enhance activity. The optimal substitution pattern is highly dependent on the specific biological target and the nature of the binding pocket.

A study on 4-thiazolidinone derivatives as hDHODH inhibitors showed that hydrophobic substitutions at the para- or meta-positions of the phenyl group were favorable for improving inhibitory activity. nih.gov Another study on pyrazolo[3,4-b]pyridine derivatives indicated that the type and position of substituents on the phenyl ring influenced their antimicrobial potential. researchgate.net

Stereochemical Influence on Pharmacological Efficacy and Selectivity

Stereochemistry is a critical determinant of the pharmacological properties of chiral drugs, including (R)-2-(3,4-Dimethoxyphenyl)azetidine and its derivatives. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological macromolecules such as enzymes and receptors, leading to differences in efficacy and selectivity between stereoisomers. nih.gov

The synthesis of enantiomerically pure azetidines is crucial for studying these stereochemical effects. nih.gov For instance, in a study of azetidine-2,3-dicarboxylic acids as NMDA receptor ligands, the different stereoisomers displayed markedly different affinities and potencies. nih.govnih.gov L-trans-ADC showed the highest affinity for the NMDA receptor, while other stereoisomers were significantly less active. nih.govnih.gov This highlights the importance of a specific stereochemical configuration for optimal interaction with the receptor's binding site.

Similarly, the stereospecific synthesis of a bicyclic azetidine with antimalarial activity demonstrated that only one of the four possible stereoisomers exhibited the desired biological effect. acs.org This underscores the principle that the biological activity of chiral molecules is often confined to a single enantiomer or diastereomer.

Physicochemical Properties and Their Correlation with Biological Outcomes in Azetidine SAR

The physicochemical properties of azetidine derivatives, such as lipophilicity, solubility, and electronic properties, are intrinsically linked to their biological activity. These properties govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, as well as its ability to reach and interact with its target.

Lipophilicity , often expressed as logP, is a key parameter. A certain degree of lipophilicity is generally required for a molecule to cross cell membranes and reach its intracellular target. However, excessive lipophilicity can lead to poor solubility and increased metabolic breakdown. In the development of GABA uptake inhibitors, N-alkylation of azetidine derivatives to increase lipophilicity was explored. nih.gov

Electronic effects of substituents on the aromatic ring also play a crucial role. Electron-withdrawing groups can influence the pKa of nearby functional groups and the molecule's ability to participate in electrostatic interactions with the target. As mentioned earlier, the presence of electron-withdrawing groups on the phenyl ring of azetidin-2-one derivatives enhanced their antimicrobial activity. nih.gov

Hydrogen bonding capacity is another important factor. The ability of a molecule to form hydrogen bonds with its target protein can significantly contribute to its binding affinity. The methoxy (B1213986) groups of the 3,4-dimethoxyphenyl moiety, for example, can act as hydrogen bond acceptors.

Quantitative structure-activity relationship (QSAR) studies often aim to correlate these physicochemical properties with biological activity to build predictive models that can guide the design of new, more potent compounds. mdpi.com

Molecular Docking and Computational Studies in Azetidine SAR

Molecular docking and other computational methods have become indispensable tools in modern drug discovery and SAR studies of azetidine derivatives. researchgate.netmdpi.com These in silico techniques provide valuable insights into the potential binding modes of ligands to their target proteins, helping to rationalize observed SAR data and guide the design of new analogs.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. mdpi.comnih.gov This information can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.gov For example, a docking study of azetidin-2-one derivatives with the epidermal growth factor receptor (EGFR) helped to identify compounds with high binding scores, suggesting their potential as anti-proliferative agents. researchgate.net

Molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event. researchgate.net

ADMET prediction models are used to computationally estimate the absorption, distribution, metabolism, excretion, and toxicity properties of drug candidates at an early stage of development. mdpi.com This helps to prioritize compounds with favorable pharmacokinetic profiles.

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process by allowing for a more rational and targeted approach to lead optimization. mdpi.com

Azetidines in Asymmetric Synthesis and Chiral Applications

Azetidines as Chiral Templates and Building Blocks

Azetidines, as strained four-membered nitrogen-containing heterocycles, are valuable entities in organic synthesis. Their inherent ring strain makes them susceptible to controlled ring-opening reactions, allowing for the stereoselective introduction of new functional groups. This reactivity, combined with the ability to install substituents at various positions on the ring, makes them powerful chiral building blocks. When an azetidine (B1206935) is used as a chiral template, the stereochemistry of the ring is transferred to the product of a subsequent reaction, enabling the synthesis of complex, enantioenriched molecules.

The synthesis of functionalized azetidines can be achieved through various methods, including cycloaddition reactions and the functionalization of pre-existing azetidine rings. For instance, the development of catalytic enantioselective difunctionalization of achiral azetine precursors provides a convenient route to chiral 2,3-disubstituted azetidines. These chiral azetidines can then serve as versatile intermediates for the synthesis of other valuable compounds.

Development of Azetidine-Derived Chiral Ligands and Catalysts

The rigid and well-defined three-dimensional structure of the azetidine ring makes it an attractive scaffold for the design of chiral ligands and catalysts. The rigidity of the azetidine scaffold can enhance the control of the catalytic pocket, leading to increased enantioselectivity in chemical transformations. Chiral ligands derived from azetidines have been employed in a variety of metal-catalyzed reactions.

The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis. For example, new classes of chiral beta-amino disulfides have been synthesized and successfully used as ligands in the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving high enantiomeric excesses. While not directly derived from azetidine, this highlights the general principle of using chiral amino compounds as ligands. The incorporation of an azetidine moiety into such ligand frameworks is a promising strategy for fine-tuning catalytic activity and selectivity.

Applications in Enantioselective Transformations (e.g., Asymmetric Ring-Opening, Michael Addition)

Asymmetric Ring-Opening:

The ring-opening of azetidines is a powerful method for the synthesis of functionalized, linear amines. When the azetidine is activated, for example by N-acylation or formation of an azetidinium ion, it becomes more susceptible to nucleophilic attack. The use of chiral catalysts can control the stereochemical outcome of this ring-opening process, leading to the formation of enantioenriched products. For instance, the enantioselective ring-opening of 3-substituted azetidines has been achieved using a chiral squaramide hydrogen-bond donor catalyst. This methodology has proven to be broadly applicable to a variety of substrates.

Michael Addition:

The aza-Michael addition is a fundamental carbon-nitrogen bond-forming reaction. The use of chiral catalysts or chiral auxiliaries can render this transformation enantioselective. Azetidine derivatives can play a role in this process, either as part of the catalyst or as the substrate itself. For example, azetidine-containing binuclear zinc catalysts have been used for the asymmetric Michael addition of phosphites. In such systems, the rigidity of the azetidine scaffold is crucial for achieving high enantioselectivity. Furthermore, the aza-Michael addition has been employed to synthesize novel azetidine-containing amino acid derivatives.

Future Directions and Advanced Research Perspectives for R 2 3,4 Dimethoxyphenyl Azetidine

Emerging Synthetic Strategies for Accessing Complex Azetidine (B1206935) Chemotypes

The synthesis of azetidines, four-membered nitrogen-containing heterocycles, has been a long-standing challenge due to their inherent ring strain. medwinpublishers.comresearchgate.net However, recent years have witnessed a surge in innovative synthetic methods that provide access to structurally diverse and complex azetidine chemotypes, surmounting previous limitations. rsc.orgrsc.org These strategies are pivotal for the future exploration of derivatives of (R)-2-(3,4-Dimethoxyphenyl)azetidine.

A significant breakthrough has been the application of photocatalysis . unipd.it Visible-light-mediated [2+2] cycloadditions have emerged as a powerful and mild protocol for azetidine synthesis. acs.orgchemrxiv.org For instance, researchers have successfully used iridium photocatalysts to facilitate the cycloaddition between oximes and olefins, a method characterized by its operational simplicity and broad functional group tolerance. chemrxiv.org Another photocatalytic approach involves the dehydrogenative [2+2] cycloaddition of amines with alkenes, offering a highly stereoselective and atom-economic route to functionalized azetidines. acs.org Gold-catalyzed energy transfer photocatalysis has also been reported as an effective method for generating azetidines from 2-isoxazoline-3-carboxylates and alkenes. acs.org Furthermore, radical strain-release photocatalysis using azabicyclo[1.1.0]butanes (ABBs) presents a mild, visible-light-driven method to access densely functionalized azetidines. chemrxiv.orgchemrxiv.org

Cycloaddition reactions remain a cornerstone of azetidine synthesis. mdpi.comelsevier.comresearchgate.net The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most efficient pathways to synthesize functionalized azetidines. rsc.org Advances in this area have addressed previous challenges, expanding its applicability. rsc.org Additionally, enantioselective [3+1]-cycloadditions of donor-acceptor aziridines with isocyanides, catalyzed by chiral complexes, have provided a novel route to enantioenriched exo-imido azetidines. acs.org

C–H activation and functionalization strategies are also gaining prominence for the direct and stereoselective modification of the azetidine ring. rsc.org These methods allow for the introduction of various substituents onto the pre-formed azetidine core, offering a versatile tool for creating diverse molecular libraries. rsc.orgnih.gov

The adoption of flow chemistry is another significant trend, enabling safer and more efficient synthesis of azetidine derivatives. enamine.netnih.gov Continuous flow processes allow for precise control over reaction parameters and the handling of reactive intermediates at temperatures higher than in traditional batch processing, leading to improved yields and scalability. nih.govuniba.itacs.org This technology has been successfully applied to the synthesis of 2-substituted azetines and 3-substituted azetidines from a common precursor. nih.govacs.org

These emerging strategies collectively provide a robust toolkit for generating novel analogs of this compound, facilitating the exploration of new chemical space and the development of next-generation therapeutic agents.

Table 1: Emerging Synthetic Methodologies for Azetidine Synthesis

| Methodology | Description | Key Advantages |

|---|---|---|

| Photocatalysis | Utilizes visible light and a photocatalyst to drive cycloaddition or strain-release reactions. | Mild reaction conditions, high stereoselectivity, broad substrate scope. unipd.itacs.orgchemrxiv.org |

| Advanced Cycloadditions | Includes improved aza Paternò-Büchi reactions and novel [3+1] cycloadditions. | Efficient construction of the four-membered ring with high control over stereochemistry. rsc.orgacs.org |

| C-H Functionalization | Direct modification of C-H bonds on the azetidine ring. | Late-stage diversification of the azetidine scaffold. rsc.org |

| Flow Chemistry | Synthesis performed in a continuous flowing stream rather than a flask. | Enhanced safety, scalability, and control over reaction conditions. enamine.netacs.org |

Integration of Artificial Intelligence and Machine Learning in Azetidine Drug Discovery

The landscape of drug discovery is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are poised to significantly accelerate the identification and optimization of novel azetidine-based therapeutics, including those derived from this compound.

Machine learning models can be trained on existing data to predict the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of novel azetidine scaffolds. nih.gov This predictive capability allows for the in silico screening of large virtual libraries, prioritizing compounds with a higher likelihood of success in later stages of drug development. nih.govbroadinstitute.org Such computational approaches are particularly valuable for designing libraries focused on specific targets, such as the central nervous system (CNS), where stringent property requirements must be met. nih.govbroadinstitute.org

The combination of AI, ML, and automated synthesis platforms, including flow chemistry, creates a powerful feedback loop. researchgate.net AI can design novel azetidine structures, which are then synthesized via automated methods. The resulting compounds are subsequently tested, and the data is fed back into the ML models to refine future predictions and designs. This iterative cycle of design-synthesize-test-learn has the potential to dramatically shorten the drug discovery timeline.

Advanced Mechanistic Investigations of Azetidine-Target Interactions

A deeper understanding of how azetidine-containing molecules interact with their biological targets is crucial for the rational design of more effective and selective drugs. Future research will increasingly focus on advanced mechanistic studies to elucidate these interactions at a molecular level.

Techniques such as X-ray crystallography and cryo-electron microscopy will continue to be vital for obtaining high-resolution structures of azetidine inhibitors bound to their target proteins. These structural insights provide a detailed map of the binding site, revealing key interactions that can be exploited for further optimization.

Biophysical methods like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are essential for quantifying the binding affinity and kinetics of azetidine-based inhibitors. For instance, ITC has been used to confirm the high-affinity binding of novel (R)-azetidine-2-carboxamide analogues to the STAT3 protein. nih.gov Understanding the thermodynamics and kinetics of binding can guide the design of compounds with improved target engagement and residence time.

Furthermore, mode of action studies are critical for uncovering the precise molecular mechanisms by which azetidine derivatives exert their biological effects. For example, investigations into a series of azetidine derivatives with activity against Mycobacterium tuberculosis suggest that they inhibit a late-stage step in mycolic acid biosynthesis, a previously uncharacterized mechanism. nih.govacs.org Such studies not only validate the therapeutic target but can also reveal opportunities for combination therapies and strategies to overcome drug resistance. nih.govacs.org

Exploration of New Biological Targets and Research Applications for Azetidine Scaffolds

The unique structural and physicochemical properties of the azetidine ring make it a "privileged scaffold" in medicinal chemistry, suitable for targeting a wide range of biological systems. researchgate.netrsc.orgenamine.net While this compound itself may have specific activities, the broader azetidine framework is being explored against a diverse array of new targets.

Recent research has identified azetidine derivatives as potent inhibitors of several key enzymes and signaling proteins implicated in disease:

Nicotinamide Phosphoribosyltransferase (NAMPT): 3-Pyridyl azetidine ureas have been identified as potent inhibitors of NAMPT, a critical enzyme in the NAD+ salvage pathway, which is a promising target in oncology. nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3): Novel azetidine amides have been developed as potent, direct inhibitors of STAT3, a protein involved in tumor cell proliferation, survival, and invasion. nih.govacs.org These compounds have shown efficacy in breast cancer models. acs.org

Polymerase Theta (Polθ): As mentioned, 3-hydroxymethyl-azetidine derivatives are being pursued as inhibitors of Polθ for the treatment of BRCA-deficient cancers. nih.gov

MerTK: Azetidine-benzoxazole derivatives have been discovered as potent inhibitors of the receptor tyrosine kinase MerTK, with the potential to enhance the anti-tumor immune response. nih.gov

Beyond oncology, azetidines are being investigated for other therapeutic applications. For example, they have shown promise in the development of treatments for neurological diseases such as Parkinson's disease and Tourette's syndrome. sciencedaily.comtechnologynetworks.com Additionally, azetidine derivatives have demonstrated potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis, highlighting their potential as novel anti-infective agents. nih.govacs.org The naturally occurring azetidine-2-carboxylic acid has also been studied for its potential role in the pathogenesis of multiple sclerosis, opening up new avenues of research into neuroinflammatory and degenerative diseases. nih.gov

Table 2: Selected Biological Targets and Applications of Azetidine Scaffolds

| Biological Target/Application | Therapeutic Area | Example Azetidine Class |

|---|---|---|

| STAT3 Inhibition | Oncology | (R)-Azetidine-2-carboxamides nih.govacs.org |

| NAMPT Inhibition | Oncology | 3-Pyridyl Azetidine Ureas nih.gov |

| MerTK Inhibition | Immuno-oncology | Azetidine-Benzoxazoles nih.gov |

| Antitubercular Agents | Infectious Disease | Azetidine derivatives blocking mycolate assembly nih.govacs.org |

| Neurological Disorders | Neurology | Various azetidine scaffolds sciencedaily.comtechnologynetworks.com |

Multidisciplinary Collaboration in Azetidine Research

The continued advancement of research into this compound and related compounds will increasingly depend on synergistic collaborations across multiple scientific disciplines. The complexity of modern drug discovery and development necessitates a team-based approach, integrating the expertise of synthetic chemists, computational scientists, structural biologists, pharmacologists, and clinicians.

Synthetic chemists will be tasked with developing and refining the novel synthetic routes needed to produce complex azetidine libraries. researchgate.netacs.org Computational chemists and data scientists will employ AI and ML to guide the design of these libraries and predict their properties. nih.govresearchgate.net Structural biologists will provide the atomic-level insights into how these molecules interact with their targets, while pharmacologists will assess their biological activity and DMPK profiles. nih.govacs.org

This multidisciplinary paradigm ensures that the challenges encountered at each stage of the research and development process can be addressed from multiple perspectives, fostering innovation and increasing the probability of translating a promising azetidine scaffold into a clinically successful therapeutic.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (R)-azetidine-2-carboxamide |

| 3-hydroxymethyl-azetidine |

| 3-pyridyl azetidine urea |

| Azetidine-2-carboxylic acid |

Q & A

What are the recommended methods for synthesizing (R)-2-(3,4-Dimethoxyphenyl)azetidine with high enantiomeric purity?

Basic Research Focus : Synthesis optimization and enantiomeric control.

Methodological Answer :

- Chiral Resolution : Start with racemic mixtures and employ chiral HPLC columns (e.g., polysaccharide-based phases) to separate enantiomers. Verify purity using polarimetry or circular dichroism (CD) spectroscopy .

- Asymmetric Catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) to induce asymmetry during azetidine ring formation. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates via H/C NMR .

- Salt Formation : Convert the free base to a hydrochloride salt (as in TRC D470685) to enhance crystallinity and facilitate purification . Validate enantiomeric excess (ee) via X-ray crystallography, as demonstrated in stereochemical assignments of similar dimethoxyphenyl derivatives .

How can researchers address discrepancies in biological activity data across different in vitro assays?

Advanced Research Focus : Data contradiction analysis and assay optimization.

Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH, ionic strength) to minimize variability.

- Metabolite Interference : Account for metabolic degradation pathways, such as oxidation to (R)-2-(3,4-dimethoxyphenyl)acetaldehyde, which may alter activity in prolonged assays . Use LC-MS to quantify parent compound and metabolites in assay media.

- Purity Validation : Confirm compound integrity via high-resolution mass spectrometry (HRMS) and H NMR before testing. Contaminants from synthesis (e.g., residual catalysts) may skew results .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Focus : Structural elucidation.

Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to assign protons and carbons, focusing on the azetidine ring (δ 3.5–4.5 ppm for N-CH) and dimethoxyphenyl group (δ 3.8–3.9 ppm for OCH). Compare with published spectra of structurally related compounds (e.g., 1-(3,4-dimethoxyphenyl) derivatives) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal X-ray diffraction, as applied to stereoisomers of dimethoxyphenyl-propanediols .

- Mass Spectrometry : Confirm molecular weight via HRMS (expected [M+H] for CHNO: 194.1176).

What computational approaches are suitable for predicting receptor-binding affinity of derivatives?

Advanced Research Focus : Molecular modeling and structure-activity relationships (SAR).

Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., NMDA or serotonin receptors). Parameterize the azetidine nitrogen and methoxy groups as key pharmacophores .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability. Analyze hydrogen bonding and π-π stacking with dimethoxyphenyl motifs .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compute electrostatic potential maps, aiding in rational design of derivatives .

What stability considerations are critical for storing this compound?

Basic Research Focus : Chemical stability and storage protocols.

Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the dimethoxyphenyl group.

- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as azetidines are prone to hydrolysis under humid conditions .

- Long-Term Stability : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation .

How can enantioselective synthesis challenges be overcome for this compound?

Advanced Research Focus : Overcoming synthetic bottlenecks.

Methodological Answer :

- Chiral Auxiliaries : Temporarily attach a menthol-based chiral auxiliary to the azetidine nitrogen, enabling diastereoselective ring closure. Remove the auxiliary via acid hydrolysis .

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze ester derivatives of the undesired enantiomer .

- Dynamic Kinetic Resolution (DKR) : Employ palladium catalysts to racemize intermediates in situ, achieving high ee (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.